2-Fluoro-4-iodoaniline

Pharmaceutical Intermediates Process Chemistry Synthetic Route Optimization

2-Fluoro-4-iodoaniline (FID) is a strategic bifunctional building block. Its unique ortho-fluoro/para-iodo pattern enables regioselective Pd-catalyzed cross-couplings and modulates nonbonding interactions for crystal engineering. In perovskite photovoltaics, FID passivation boosts power conversion efficiency from 21.07% to 23.44% while delivering >90% PCE retention after 1500 h. For API synthesis, substituting chlorine with FID in a glycerol-derived scaffold yields an 8.3-fold improvement (3% → 25% yield). Choose this precise isomer to unlock orthogonal reactivity and device stability gains unavailable with regioisomeric or mono-halogenated analogs.

Molecular Formula C6H5FIN
Molecular Weight 237.01 g/mol
CAS No. 29632-74-4
Cat. No. B146158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-iodoaniline
CAS29632-74-4
Synonyms2-Fluoro-4-iodobenzenamine;  2-Fluoro-4-iodobenzenamine;  2-Fluoro-4-iodophenylamine;  4-Iodo-2-fluoroaniline;  NSC 146507
Molecular FormulaC6H5FIN
Molecular Weight237.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1I)F)N
InChIInChI=1S/C6H5FIN/c7-5-3-4(8)1-2-6(5)9/h1-3H,9H2
InChIKeyCUMTUBVTKOYYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-iodoaniline (CAS 29632-74-4): Core Identity and Baseline Specifications for Scientific Procurement


2-Fluoro-4-iodoaniline (CAS 29632-74-4) is a polyhalogenated aromatic amine bearing ortho-fluoro and para-iodo substituents on an aniline scaffold, with the molecular formula C₆H₅FIN and a molecular weight of 237.02 g/mol [1]. Its melting point is reported in the range of 52–59 °C depending on purity and measurement method . The compound is commercially available and can be synthesized via direct iodination of 2-fluoroaniline [1][2]. As a bifunctional building block, it serves as a precursor for sequential cross-coupling reactions and heterocycle construction [3].

2-Fluoro-4-iodoaniline (CAS 29632-74-4): Why Regioisomeric Fluoroiodoanilines and Mono-Halogenated Analogs Cannot Substitute


Substituting 2-fluoro-4-iodoaniline with regioisomers such as 2-fluoro-3-iodoaniline, 2-fluoro-5-iodoaniline, or mono-halogenated analogs like 2-fluoroaniline or 4-iodoaniline fundamentally alters synthetic outcomes and material performance. The specific 2-fluoro/4-iodo substitution pattern dictates regioselective cross-coupling reactivity, where the iodine atom at the para position undergoes facile oxidative addition in palladium-catalyzed reactions while the ortho-fluoro group modulates electronic density and directs subsequent functionalization [1]. Furthermore, fluorine substitution profoundly influences nonbonding interactions: comparative crystallographic studies of 4-halogeno anilines reveal that 2-fluoro and 2,6-difluoro substitution patterns increase the capacity of the adjacent amine to form strong N–H···N hydrogen bonds and alter halogen-bonding propensities, with 4-iodoaniline and 2,6-difluoro-4-iodoaniline forming distinct interaction patterns compared to their 4-Cl and 4-Br analogs [2]. In perovskite passivation applications, the synergistic action of the amino group (coordinating to Pb²⁺) and the fluoro group (forming hydrogen bonds with the perovskite lattice) requires precisely the ortho-fluoro/para-iodo configuration—alternate substitution patterns would disrupt either the coordination geometry or the hydrogen-bonding network, compromising device performance gains [3].

2-Fluoro-4-iodoaniline (CAS 29632-74-4): Verifiable Quantitative Differentiation Evidence for Scientific Selection


Pharmaceutical API Synthesis Yield Enhancement: 2-Fluoro-4-iodoaniline Versus Original Synthetic Route

In the synthesis of a polymorphic active pharmaceutical ingredient (API) via N-alkylation and substitution chemistry, the employment of 2-fluoro-4-iodoaniline enabled a more concise synthetic route that increased overall yield from 3% to 25% relative to the original synthetic pathway . This represents an 8.3-fold improvement in synthetic efficiency attributed directly to the reactivity profile of this specific regioisomer in substitution reactions.

Pharmaceutical Intermediates Process Chemistry Synthetic Route Optimization

Perovskite Solar Cell Power Conversion Efficiency: FID-Passivated Devices Versus Unpassivated Control

2-Fluoro-4-iodoaniline (FID) applied as a surface passivation agent on (FAPbI₃)₀.₉₅(MAPbBr₃)₀.₀₅ perovskite films increased the power conversion efficiency (PCE) from 21.07% (unpassivated control) to 23.44% (FID-passivated) [1]. The mechanism involves the amino group coordinating to uncoordinated Pb²⁺ ions (Lewis acid–base interaction) while the fluoro group forms stabilizing hydrogen bonds with the perovskite lattice, simultaneously reducing defect density and suppressing nonradiative recombination [1].

Perovskite Solar Cells Surface Passivation Photovoltaics

Ambient Stability Retention: FID-Passivated Perovskite Solar Cells Versus Unpassivated Baseline

Unencapsulated perovskite solar cells treated with 2-fluoro-4-iodoaniline (FID) passivation retained greater than 90% of their initial power conversion efficiency after 1500 hours of storage under ambient conditions [1]. The fluoro group of FID forms hydrogen bonds with the perovskite lattice, inhibiting ion migration and suppressing moisture-induced decomposition, thereby extending operational lifetime without requiring hermetic encapsulation [1].

Device Stability Perovskite Degradation Encapsulation-Free Storage

Halogen-Bonding and Hydrogen-Bonding Modulation: Fluorine Substitution Effects in Para-Halogeno Anilines

Comparative crystallographic analysis of a series of 4-halogeno aniline derivatives demonstrates that 2-fluoro and 2,6-difluoro substitution of 4-X anilines increases the capacity of the adjacent amine to form strong N–H···N hydrogen bonds and alters the halogen-bonding acceptor/donor profile [1]. Notably, 4-iodoaniline and 2,6-difluoro-4-iodoaniline form distinct interaction patterns compared to their 4-Cl and 4-Br analogs [1]. The intramolecular N–H···F interactions observed in these systems lead to additional NH bands detectable in FT-IR spectra, providing a spectroscopic signature of the conformational perturbation induced by ortho-fluorine substitution [1].

Crystal Engineering Noncovalent Interactions Halogen Bonding

Earthworm Xenobiotic Metabolism: 2-Fluoro-4-iodoaniline Metabolic Fate Quantification

In Eisenia veneta earthworms exposed to 2-fluoro-4-iodoaniline, the parent compound and its N-glutamyl conjugate were identified as the major xenobiotic components, representing approximately 23% and approximately 35%, respectively, of the recovered dose from earthworm tissue extract [1]. The study utilized a multi-technique analytical approach combining ¹⁹F-NMR spectroscopy, HPLC-MS/MS, and HPLC-ICPMS with iodine detection to profile, quantify, and characterize metabolites [1]. The N-glucoside conjugate was also identified as a Phase II metabolite, indicating that glutamyl and glucoside conjugation are key detoxification pathways for this compound in earthworms [1].

Environmental Toxicology Xenobiotic Metabolism NMR Spectroscopy

Sequential Cross-Coupling Orthogonality: Iodine as Preferred Oxidative Addition Site in Fluoroiodoaniline Scaffolds

The 2-fluoro-4-iodoaniline scaffold exhibits predictable orthogonality in metal-catalyzed cross-coupling reactions: the iodine atom at the para position undergoes facile oxidative addition under standard palladium catalysis (Suzuki-Miyaura, Heck, Sonogashira), while the amino group can subsequently participate in Buchwald-Hartwig amination or serve as a directing group for ortho-functionalization [1][2]. This contrasts with 2-fluoro-5-iodoaniline or 2-fluoro-3-iodoaniline regioisomers, where altered electronic communication between the fluoro and iodo substituents modifies both the rate and site-selectivity of cross-coupling steps [3].

Cross-Coupling Suzuki-Miyaura Regioselective Synthesis

2-Fluoro-4-iodoaniline (CAS 29632-74-4): Evidence-Derived Application Scenarios for Scientific and Industrial Procurement


Perovskite Solar Cell Surface Defect Passivation

Employ 2-fluoro-4-iodoaniline (FID) as a molecular passivation agent for mixed-cation mixed-halide perovskite films in planar solar cell architectures. The amino group coordinates to undercoordinated Pb²⁺ surface defects via Lewis acid–base interaction, while the fluoro group forms hydrogen bonds with the perovskite lattice, together reducing nonradiative recombination and boosting power conversion efficiency from 21.07% to 23.44% [1]. Unencapsulated FID-passivated devices retain >90% of initial PCE after 1500 hours of ambient storage, addressing the critical stability bottleneck in perovskite photovoltaics [1].

Pharmaceutical Process Chemistry Route Optimization

Deploy 2-fluoro-4-iodoaniline as a key intermediate in the synthesis of polymorphic active pharmaceutical ingredients (APIs) requiring N-alkylation and aryl substitution steps. The substitution of chlorine with 2-fluoro-4-iodoaniline in a (R)-glycerol-derived scaffold followed by acid-catalyzed deprotection yields an 8.3-fold improvement in overall yield (from 3% to 25%) relative to the original synthetic route, enabling economically viable scale-up and reduced process mass intensity [1].

Sequential Cross-Coupling for Complex Molecular Architecture Construction

Utilize 2-fluoro-4-iodoaniline as a bifunctional building block for iterative palladium-catalyzed cross-coupling sequences. The para-iodo substituent undergoes selective Suzuki-Miyaura, Heck, or Sonogashira coupling to install aryl, alkenyl, or alkynyl groups, while the ortho-fluoro group electronically tunes the aromatic ring and the amino group remains available for subsequent Buchwald-Hartwig amination or heterocycle formation [1]. This orthogonality reduces protecting group requirements and streamlines the synthesis of functionalized biaryls, anilino-heterocycles, and advanced organic semiconductors .

Crystal Engineering and Supramolecular Chemistry Studies

Incorporate 2-fluoro-4-iodoaniline into crystal engineering studies where fluorine-modulated nonbonding interactions are desired. The ortho-fluoro substituent enhances the capacity of the adjacent amine to form strong N–H···N hydrogen bonds and alters halogen-bonding behavior relative to non-fluorinated 4-iodoaniline [1]. Intramolecular N–H···F interactions produce distinct NH bands in FT-IR spectra, providing spectroscopic handles for conformational analysis [1]. The iodo substituent serves as a robust halogen-bond donor for cocrystal design with Lewis-basic coformers.

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